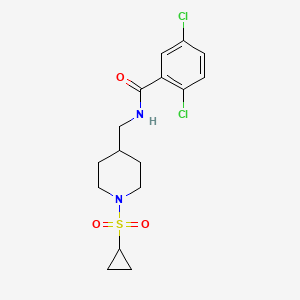
2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound with the molecular formula C16H20Cl2N2O3S . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains two chlorine atoms, a benzamide group, and a cyclopropylsulfonyl group .Physical And Chemical Properties Analysis
The average mass of “this compound” is 391.313 Da, and the monoisotopic mass is 390.057159 Da . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Benzamide Derivatives as Serotonin 4 Receptor Agonists
Study 1 : Benzamide derivatives, including compounds similar to 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide, have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds have shown potential in promoting gastrointestinal motility, although challenges in oral bioavailability have been noted (Sonda et al., 2003).
Study 2 : Further research on benzamide derivatives, including the optimization of benzoyl, phenylsulfonyl, and benzylsulfonyl groups, has been conducted. These modifications have enhanced the compounds' effects on gastrointestinal motility, suggesting potential applications as prokinetic agents (Sonda et al., 2004).
Anti-Acetylcholinesterase Activity
- Study 3 : Piperidine derivatives, structurally related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds have demonstrated significant inhibition of acetylcholinesterase, indicating potential for development as antidementia agents (Sugimoto et al., 1990).
Metabolic Pathway Analysis in Drug Development
- Study 4 : In the context of drug development, studies on compounds structurally similar to this compound have provided insights into the metabolic pathways involved in drug metabolism. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Hvenegaard et al., 2012).
Biologically Active O-Substituted Derivatives for Enzyme Inhibition
- Study 5 : Research into O-substituted derivatives of similar compounds has revealed promising activity against enzymes such as lipoxygenase and cholinesterases. These findings suggest potential therapeutic applications in treating diseases where these enzymes play a role (Khalid et al., 2013).
Mechanism of Action
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis, characterization, and application of “2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide” and its derivatives.
Properties
IUPAC Name |
2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSZXJEJVFAON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Allylamino)-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2844124.png)

![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)
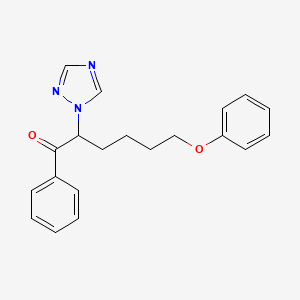

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)
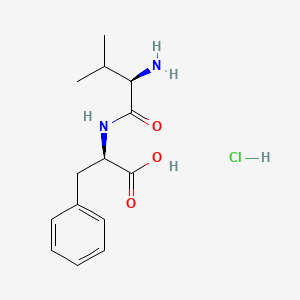
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
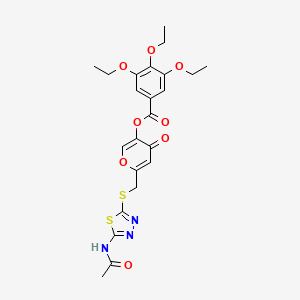
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)
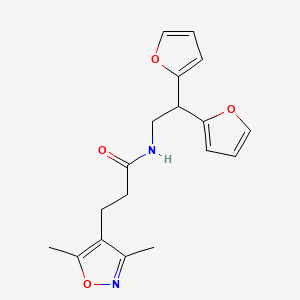
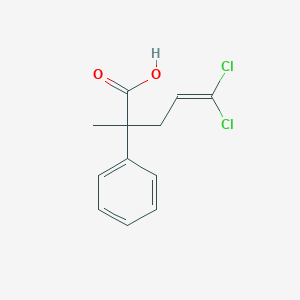
![1,7-dimethyl-3-(3-phenylpropyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2844147.png)
